N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, (3S)-3-Fmoc-amino-1-diazo-2-butanone
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Description
N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, (3S)-3-Fmoc-amino-1-diazo-2-butanone, also known as N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, (3S)-3-Fmoc-amino-1-diazo-2-butanone, is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335,37 g/mole. The purity is usually 95%.
BenchChem offers high-quality N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, (3S)-3-Fmoc-amino-1-diazo-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, (3S)-3-Fmoc-amino-1-diazo-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of α-Amino Diazoketones
A novel "one-pot" synthesis route for N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones from a variety of α-amino acids has been developed. This method involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) for activating α-amino acids, followed by reaction with diazomethane. The process is compatible with several side-chain protecting groups, maintaining the chirality of the starting amino acids without racemization, proving its versatility for synthesizing lipophilic α-amino acids and those with orthogonal protecting groups (Siciliano et al., 2012).
Alanine Derivatives Research
Investigations into the synthesis of diazoketone analogs of amino acids have led to the development of 3-amino-1-diazo-2-butanone. This compound demonstrates moderate inhibitory activity against mouse mammary adenocarcinoma in cell culture, highlighting its potential therapeutic applications (Paul & Korytnyk, 1978).
Development of N-Fmoc-Protected β-Amino Acids
Research has focused on the efficient synthesis of N-Fmoc-protected β-amino acids, critical for the solid-phase synthesis of β-oligopeptides. These compounds have been synthesized from Fmoc-protected α-amino acids using standard or optimized Arndt-Eistert reaction sequences, demonstrating the utility of these building blocks for the synthesis of β-peptides with potential applications in drug development and biochemical research (Guichard, Abele, & Seebach, 1998).
Analytical and Supramolecular Studies
Efforts to understand the structural and supramolecular aspects of Fmoc-amino acids have led to the synthesis and characterization of new Fmoc-protected compounds. These studies offer insights into noncovalent interactions, solvatochromic properties, and the potential for these compounds to serve as hydrogelators, biomaterials, or therapeutics. Such research is foundational for the design and development of novel effective materials and drugs (Bojarska et al., 2020).
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12(18(23)10-21-20)22-19(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,22,24)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOXETIYWQKLEA-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Ala-CHN2 |
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